Spirosta-5,25(27)-dien-1,3-diol, commonly known as neoruscogenin, is a steroidal sapogenin originally isolated from Ruscus aculeatus that serves as a highly potent, bioavailable agonist of the nuclear receptor RORα (NR1F1)[1]. In procurement and assay design, this compound is prioritized for its high receptor affinity (EC50 = 110 nM) and high microsomal stability, which differentiate it from generic botanical sterols [1]. It presents a predictable solubility profile, achieving concentrations of 30 mg/mL in standard organic solvents such as DMSO and ethanol, facilitating reliable dosing in both in vitro high-throughput screening and in vivo pharmacokinetic models .
Procuring generic Ruscus extracts or unpurified ruscogenin/neoruscogenin mixtures introduces severe limitations for quantitative research and formulation. Commercial sapogenin mixtures (e.g., CAS 50933-59-0) lack exact quantitative content of the individual isomers and are restricted entirely to qualitative analytical purposes . Furthermore, while (25S)-ruscogenin is a closely related analog often found in these mixtures, neoruscogenin exhibits significantly enhanced potency as a RORα agonist and greater specific selectivity [1]. Relying on crude mixtures or the less potent ruscogenin analog compromises dose-response reproducibility in receptor transactivation assays and confounds LC/MS/MS calibration, making the procurement of isolated, high-purity (≥95%) neoruscogenin strictly necessary for rigorous pharmacological and analytical applications.
Structural analogs such as diosgenin may not engage RORα, resulting in a different pathway-response context.
Other steroidal sapogenins may exhibit different metabolic stability and oral exposure profiles.
Furostanol-type saponins may show divergent cell-model endpoint responses compared to the spirostane core.
Neoruscogenin demonstrates a high-affinity EC50 of 110 nM (0.11 µM) for the nuclear receptor RORα, significantly outperforming baseline (25S)-ruscogenin which exhibits lower receptor potency and lower natural extract concentrations [1].
| Evidence Dimension | RORα Receptor Affinity (EC50) |
| Target Compound Data | EC50 = 110 nM |
| Comparator Or Baseline | (25S)-ruscogenin (lower potency) |
| Quantified Difference | High-affinity nanomolar activation specific to neoruscogenin |
| Conditions | Biochemical assay measuring SRC2 cofactor recruitment and cell-based Gal4-RORα reporter assays |
Ensures robust and reproducible target gene activation at nanomolar concentrations, critical for precise in vitro screening.
Unlike many unpurified plant-derived sterols that suffer from rapid first-pass metabolism, pure neoruscogenin exhibits high microsomal stability and significant peripheral exposure in murine models, enabling effective oral dosing at 3 mg/kg/day to upregulate hepatic RORα-inducible genes (e.g., Bmal1, Cyp7b1) [1].
| Evidence Dimension | In vivo dosing efficacy and stability |
| Target Compound Data | Effective oral dosing at 3 mg/kg/day with high microsomal stability |
| Comparator Or Baseline | Unpurified botanical sterols (rapid degradation / poor bioavailability) |
| Quantified Difference | Sustained peripheral exposure allowing low-dose oral efficacy |
| Conditions | Murine in vivo models evaluating hepatic gene expression over 7 days |
Allows researchers to transition seamlessly from in vitro cell assays to in vivo animal models without requiring complex formulation changes.
Commercial ruscogenin/neoruscogenin mixtures (e.g., CAS 50933-59-0) lack exact quantitative content and are restricted to qualitative use . Procuring isolated Spirosta-5,25(27)-dien-1,3-diol at ≥95% purity enables precise LC/MS/MS calibration curves over a range of 2-1000 ng/mL, eliminating the confounding biological noise of mixed sapogenins[1].
| Evidence Dimension | Analytical calibration range |
| Target Compound Data | ≥95% pure Neoruscogenin (quantitative calibration 2-1000 ng/mL) |
| Comparator Or Baseline | Ruscogenin/Neoruscogenin mixture (qualitative only) |
| Quantified Difference | Enables exact quantification down to 2 ng/mL limit |
| Conditions | LC/MS/MS analysis using an ion trap mass spectrometer |
Essential for analytical laboratories requiring primary reference standards for pharmacokinetic tracking or quality control of botanical formulations.
Neoruscogenin provides predictable solubility profiles, achieving 30 mg/mL in standard organic solvents (DMSO, DMF, Ethanol), whereas its aqueous solubility is heavily restricted (approximately 0.3 mg/mL in a 1:2 Ethanol:PBS solution). This precise solubility boundary prevents precipitation artifacts during high-throughput screening.
| Evidence Dimension | Maximum solubility by solvent class |
| Target Compound Data | 30 mg/mL in DMSO/Ethanol |
| Comparator Or Baseline | Aqueous buffers (0.3 mg/mL max in 1:2 EtOH:PBS) |
| Quantified Difference | 100-fold higher solubility in organic solvents vs. buffered aqueous media |
| Conditions | Standard laboratory stock solution preparation at 25°C |
Guides the procurement of appropriate excipients and ensures stable stock solutions for reproducible cell-based assays.
Neoruscogenin's validated EC50 of 110 nM and high microsomal stability make it the definitive reference agonist for RORα (NR1F1) transactivation assays [1]. It is procured to benchmark novel synthetic RORα ligands targeting metabolic disorders and circadian rhythm regulation.
Due to the qualitative limitations of crude sapogenin mixtures, pure neoruscogenin is required as a primary reference standard for LC/MS/MS [2]. It enables exact quantification (2-1000 ng/mL) in pharmacokinetic tracking and quality control of pharmaceutical formulations [2].
Leveraging its established in vivo bioavailability and oral dosing profile (3 mg/kg/day), neoruscogenin is utilized in murine models to study skeletal muscle hypertrophy [1]. It acts by activating the Akt/mTOR signaling pathway and inhibiting MSTN maturation, providing a reliable molecular tool for muscle wasting disease research[3].
Irritant